Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-
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Overview
Description
2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . Another method involves the direct trifluoromethylation of a pyridine derivative using trifluoromethylating agents such as trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the methyl group on the pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methyl group on the pyridine ring.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Features two trifluoromethyl groups and a bipyridine structure.
Uniqueness: 2-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of the trifluoromethyl group and the methyl-substituted pyridine ring, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H10F3N |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-8-11(6-7-17-9)10-2-4-12(5-3-10)13(14,15)16/h2-8H,1H3 |
InChI Key |
BTRFHTVZJXLSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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